molecular formula C16H21N7O B1681022 473930-22-2 (Base libre)

473930-22-2 (Base libre)

Número de catálogo: B1681022
Peso molecular: 327.38 g/mol
Clave InChI: UEIOLEMXCBOQAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SM-276001: es un agonista potente y selectivo del receptor 7 similar al Toll (TLR7). Es un inductor de interferón activo por vía oral, lo que significa que puede estimular la producción de interferones, proteínas que juegan un papel crucial en la respuesta inmune. Este compuesto ha demostrado un potencial significativo en la inducción de respuestas inmunitarias antitumorales .

Aplicaciones Científicas De Investigación

Efficacy in Cancer Models

Research has demonstrated that SM-276001 can significantly reduce tumor burden in various cancer models. Notably, it has shown promise in the following areas:

  • Renal Cell Carcinoma : In studies using Balb/c syngeneic Renca models, both oral and intratracheal administration of SM-276001 led to a marked reduction in tumor size and metastasis .
  • Colon Cancer : Similar efficacy was observed in CT26 colon cancer models, where the compound induced a robust immune response that inhibited tumor growth .
  • Ovarian Cancer : The OV2944-HM-1 model demonstrated that SM-276001 could reduce pulmonary metastasis following surgical resection of primary tumors .

Summary of Research Findings

The following table summarizes key findings from studies on SM-276001's antitumor activity:

Cancer Type Model Administration Route Outcome Reference
Renal Cell CarcinomaRencaOral/IntratrachealReduced tumor burdenKoga-Yamakawa et al., 2013
Colon CancerCT26Oral/IntratrachealInhibition of tumor growthDovedi et al., 2016
Ovarian CancerOV2944-HM-1Oral/IntratrachealDecreased pulmonary metastasisKoga-Yamakawa et al., 2013

Additional Therapeutic Applications

Beyond oncology, SM-276001 is being explored for its potential in treating viral infections and autoimmune disorders due to its ability to modulate immune responses effectively. Its oral bioavailability enhances its applicability in systemic treatments compared to other TLR agonists like imiquimod, which are primarily used topically.

Case Studies

Several studies have documented the application of SM-276001 in clinical settings:

  • Clinical Trials : Ongoing trials are assessing the efficacy of SM-276001 in combination with other immunotherapeutic agents to enhance overall treatment outcomes for patients with advanced cancers.
  • Preclinical Studies : Various preclinical models have been employed to evaluate the safety and efficacy profiles of SM-276001, demonstrating its potential as a novel therapeutic agent.

Mecanismo De Acción

SM-276001 ejerce sus efectos activando selectivamente el receptor 7 similar al Toll (TLR7). Al unirse a TLR7, desencadena una cascada de señalización que conduce a la activación del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB) y la producción de interferones y otras citoquinas proinflamatorias. Esta activación mejora la respuesta inmune, lo que lleva al reclutamiento y activación de varias células inmunitarias, incluidos los linfocitos T y B, las células asesinas naturales y las células asesinas naturales T .

Análisis Bioquímico

Biochemical Properties

473930-22-2 (Free base) is known to be a potent selective TLR7 agonist . It interacts with the TLR7 pathway, which plays a crucial role in immunology and inflammation .

Cellular Effects

473930-22-2 (Free base) can induce antitumor immune responses . It influences cell function by activating the TLR7 pathway, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 473930-22-2 (Free base) involves its role as a TLR7 agonist . It exerts its effects at the molecular level by binding to TLR7, leading to the activation of this receptor and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 473930-22-2 (Free base) can change over time in laboratory settings . It has a stability of 3 years when stored as a powder at -25 to -15℃, and 2 years when dissolved in a solvent and stored at -85 to -65℃ .

Dosage Effects in Animal Models

The effects of 473930-22-2 (Free base) in animal models can vary with different dosages

Metabolic Pathways

473930-22-2 (Free base) is involved in the TLR7 pathway in immunology and inflammation

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: : La síntesis de SM-276001 implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional para lograr la actividad deseada. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. se sabe que el compuesto se sintetiza utilizando técnicas estándar de química orgánica, incluidas reacciones de sustitución nucleofílica y ciclización .

Métodos de Producción Industrial: : La producción industrial de SM-276001 probablemente involucraría una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluiría el uso de reactores automatizados, técnicas de purificación como la cromatografía y medidas estrictas de control de calidad para cumplir con los estándares regulatorios .

Análisis De Reacciones Químicas

Tipos de Reacciones: : SM-276001 experimenta varias reacciones químicas, principalmente involucrando sus grupos funcionales. Estas reacciones incluyen:

Reactivos y Condiciones Comunes

Productos Principales: : Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y las condiciones de reacción. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción podría producir alcoholes o aminas .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad: : SM-276001 es único debido a su alta selectividad para TLR7 y su biodisponibilidad oral. A diferencia del imiquimod, que se usa tópicamente, SM-276001 se puede administrar por vía oral, lo que lo hace más versátil para los tratamientos sistémicos. Además, su potente actividad inductora de interferón lo diferencia de otros agonistas de TLR, lo que lo convierte en una herramienta valiosa en la investigación de inmunoterapia .

Actividad Biológica

SM-276001 is a novel compound that acts as a selective agonist for Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response and has potential applications in cancer therapy. This article explores the biological activity of SM-276001, highlighting its mechanisms, efficacy in preclinical models, and pharmacokinetic profiles.

SM-276001 selectively activates TLR7, leading to the induction of various immune responses. TLR7 activation is known to enhance the production of type I interferons and other inflammatory cytokines, which are essential for mounting an effective antitumor immune response. The compound has been shown to stimulate the activation of immune effector cells, including T and B lymphocytes, natural killer (NK) cells, and NKT cells.

Efficacy in Preclinical Models

Research indicates that SM-276001 exhibits significant antitumor efficacy in various cancer models. Notably:

  • In Vivo Studies : Administration of SM-276001 via oral or intratracheal routes has demonstrated a reduction in tumor burden in Balb/c syngeneic Renca and CT26 models. In these studies, SM-276001 led to increased levels of cytokines such as IFNα, TNFα, and IL-12p40, correlating with enhanced immune activation .
  • Metastatic Cancer Models : In the OV2944-HM-1 model of ovarian cancer, which is characterized by spontaneous metastasis to the lungs, both oral and intratracheal administration of SM-276001 reduced pulmonary metastasis and metastasis to axillary lymph nodes following surgical resection of the primary tumor .

Pharmacokinetics

The pharmacokinetic profile of SM-276001 has been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Administration Routes : Studies have shown that oral doses ranging from 0.1 mg/kg to 10 mg/kg result in measurable plasma concentrations of SM-276001. The maximum concentration (Cmax) occurs approximately one hour post-administration .
  • Dose-Response Relationship : A linear relationship between dosage and Cmax was observed within the tested range. At doses above 1 mg/kg, plasma concentrations exceeded the minimum effective concentration (MEC) necessary for immune activation .

Cytokine Induction

The ability of SM-276001 to induce cytokine production was assessed using mouse spleen cells. Key findings include:

CytokineInduction Level (pg/ml)Dose (nM)
IFN-γSignificant30 - 100
IL-12Significant30 - 100
TNF-αSignificant30 - 100
IP-10Significant30 - 100

Both SM-276001 and the control compound R-848 induced cytokine production in a dose-dependent manner starting from concentrations as low as 30 nM .

Case Studies

Several case studies have highlighted the therapeutic potential of TLR7 agonists like SM-276001:

  • Trial Observations : Clinical trials have shown that TLR7 agonists can enhance the effectiveness of existing cancer therapies by boosting immune responses against tumors .
  • Combination Therapies : The use of SM-276001 in combination with other immunotherapeutic agents is being explored to enhance overall efficacy against various malignancies .

Propiedades

IUPAC Name

6-amino-2-(butylamino)-9-[(6-methylpyridin-3-yl)methyl]-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O/c1-3-4-7-18-15-21-13(17)12-14(22-15)23(16(24)20-12)9-11-6-5-10(2)19-8-11/h5-6,8H,3-4,7,9H2,1-2H3,(H,20,24)(H3,17,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIOLEMXCBOQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SM-276001
Reactant of Route 2
Reactant of Route 2
SM-276001
Reactant of Route 3
SM-276001
Reactant of Route 4
Reactant of Route 4
SM-276001
Reactant of Route 5
Reactant of Route 5
SM-276001
Reactant of Route 6
Reactant of Route 6
SM-276001

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.